molecular formula C8H10OS B1350883 2-Methyl-1-(thiophen-2-yl)propan-1-one CAS No. 36448-60-9

2-Methyl-1-(thiophen-2-yl)propan-1-one

Cat. No.: B1350883
CAS No.: 36448-60-9
M. Wt: 154.23 g/mol
InChI Key: OTQCCAKDOPROBT-UHFFFAOYSA-N
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Description

2-Methyl-1-(thiophen-2-yl)propan-1-one is an organic compound with the molecular formula C8H10OS. It is a ketone derivative where the ketone group is attached to a thiophene ring and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1-(thiophen-2-yl)propan-1-one can be synthesized through several methods. One common synthetic route involves the reaction of 2-acetylthiophene with methanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(thiophen-2-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

2-Methyl-1-(thiophen-2-yl)propan-1-one serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized as a building block for more complex molecules, facilitating reactions such as:

  • C–H Bond Functionalization : This compound can undergo functionalization reactions that enhance the synthesis of thiophene derivatives, particularly in the context of palladium-catalyzed reactions .

Biology

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies suggest that it may have efficacy against various microbial strains, making it a candidate for further exploration in antimicrobial drug development.
  • Anti-inflammatory Effects : The compound has been shown to influence cellular processes related to inflammation, potentially leading to therapeutic applications in inflammatory diseases .

Medicine

The compound is under investigation for its therapeutic potential:

  • Drug Development : It is being explored as a precursor for synthesizing pharmaceutical agents, including those targeting neurological disorders and other conditions. Notably, it plays a role in synthesizing intermediates for drugs like Duloxetine .

Industry

In industrial applications, this compound is used in:

  • Pharmaceutical Manufacturing : Its utility in synthesizing active pharmaceutical ingredients (APIs) makes it valuable in the pharmaceutical industry.
  • Agrochemicals Production : The compound's properties are leveraged in developing agrochemicals aimed at enhancing crop protection and yield.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential against various microbial strains
Anti-inflammatoryModulates inflammatory pathways
Drug DevelopmentPrecursor for pharmaceuticals like Duloxetine

Table 2: Chemical Reactions Involving this compound

Reaction TypeConditionsProducts Formed
C–H Bond FunctionalizationPalladium catalysisThiophene derivatives
OxidationAcidic conditionsCarboxylic acids
ReductionHydrogenationAlcohols

Case Study 1: Antimicrobial Screening

A recent study evaluated the antimicrobial activity of various thiophene derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Assessment

In vitro studies demonstrated that this compound could reduce pro-inflammatory cytokine production in immune cells, indicating its potential application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(thiophen-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structural features allow it to participate in a wide range of chemical reactions and make it a valuable intermediate in organic synthesis .

Biological Activity

2-Methyl-1-(thiophen-2-yl)propan-1-one, also known by its CAS number 36448-60-9, is a thiophene derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₈H₁₀OS
  • Molecular Weight: 154.23 g/mol
  • Density: 1.072 g/cm³
  • Boiling Point: 238°C at 760 mmHg
  • Flash Point: 97.7°C

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Interaction: This compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of endogenous compounds.
  • Cell Signaling Modulation: It influences cell signaling pathways and gene expression, particularly those related to oxidative stress and inflammation.
  • Antimicrobial Activity: Preliminary studies indicate that it exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens .

Antimicrobial Properties

In vitro studies have demonstrated that derivatives of thiophene compounds, including this compound, possess significant antimicrobial activity. For instance, the minimum inhibitory concentration (MIC) values for some derivatives range from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research indicates that this compound may reduce inflammation by modulating the expression of pro-inflammatory cytokines and other mediators involved in inflammatory responses .

Anticancer Potential

Thiophene derivatives have shown promise in cancer research due to their ability to induce apoptosis in cancer cells and inhibit tumor growth through various biochemical pathways.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. The results indicated that these compounds not only inhibited bacterial growth but also demonstrated a synergistic effect when combined with standard antibiotics like Ciprofloxacin .

CompoundMIC (μg/mL)MBC (μg/mL)Synergistic Effect
This compound0.22Not specifiedYes
CiprofloxacinVariesVariesN/A

Study on Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of thiophene derivatives, revealing that they significantly reduced levels of inflammatory markers in cell cultures exposed to inflammatory stimuli. The compound's ability to modulate NF-kB signaling pathways was highlighted as a key mechanism .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is metabolized primarily by cytochrome P450 enzymes in the liver, leading to various metabolites that may also exhibit biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-methyl-1-(thiophen-2-yl)propan-1-one?

  • Answer : A widely used method involves condensation reactions of thiophene derivatives with ketone precursors. For example, α,β-unsaturated ketones can react with hydrazine hydrate in propionic acid under reflux to form pyrazoline derivatives, as demonstrated in analogous thiophene-containing systems . Palladium-catalyzed C–H bond functionalization at the β-position of thiophenes is another approach, enabling coupling with aryl halides or ketones (e.g., 4-bromopropiophenone) in the presence of a Pd catalyst . Solvent choice (e.g., EtOAc/pentane mixtures) and temperature control are critical for optimizing yield and purity.

Q. How can the structural integrity of this compound be confirmed?

  • Answer : X-ray crystallography remains the gold standard. The compound’s crystal structure can be refined using SHELXL, which handles small-molecule datasets and incorporates constraints for disordered regions . Complementary techniques include:

  • NMR spectroscopy : 13C^{13}\text{C} and 1H^{1}\text{H} NMR to verify substituent positions (e.g., thiophene ring protons at δ 6.8–7.2 ppm).
  • HRMS : To confirm molecular weight (e.g., calculated vs. observed [M+Na]+^+ peaks) .
  • IR spectroscopy : Detection of carbonyl stretches (~1700 cm1^{-1}) and thiophene ring vibrations (~3100 cm1^{-1}) .

Q. What are the typical reactivity patterns of this compound in organic synthesis?

  • Answer : The ketone group and thiophene ring offer distinct reactivity:

  • Oxidation : The thiophene sulfur can oxidize to sulfoxides or sulfones under controlled conditions (e.g., with mCPBA) .
  • Reduction : The carbonyl group may be reduced to a secondary alcohol using NaBH4_4 or LiAlH4_4 .
  • Electrophilic substitution : Thiophene rings undergo bromination or nitration at the α-position, guided by directing effects of substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Answer : Discrepancies in bond lengths or angles often arise from disorder or twinning. Strategies include:

  • SHELXL refinement : Use of restraints (e.g., SIMU, DELU) to model disordered moieties and anisotropic displacement parameters .
  • Packing analysis : Tools like Mercury’s Materials Module can compare intermolecular interactions (e.g., π-π stacking of thiophene rings) across datasets to identify outliers .
  • Validation metrics : Cross-check R-factors, CCDC deposition codes, and Hirshfeld surface analysis to ensure data consistency .

Q. What mechanistic insights govern the chemoselective functionalization of this compound?

  • Answer : The electronic environment of the thiophene ring and steric hindrance from the methyl group dictate selectivity. For example:

  • Palladium-catalyzed coupling : The β-C–H bond of thiophenes is activated via a Pd(0)/Pd(II) cycle, favoring aryl-aryl coupling over ketone participation due to the electron-withdrawing effect of the carbonyl group .
  • Alkynylation : Chemoselective addition to the ketone vs. thiophene can be achieved using Lewis acid catalysts (e.g., Zn(OTf)2_2) to polarize the carbonyl group .

Q. How should researchers design experiments to explore the biological activity of this compound derivatives?

  • Answer : Key steps include:

  • Derivatization : Introduce pharmacophores (e.g., morpholine, pyrazolyl groups) via nucleophilic substitution or cyclocondensation .
  • In vitro screening : Assess cytotoxicity using MTT assays and compare against structurally related compounds (e.g., tolperisone derivatives) .
  • SAR studies : Correlate substituent effects (e.g., electron-donating groups on the thiophene) with activity using QSAR models .

Q. What advanced computational tools are suitable for modeling the electronic properties of this compound?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

  • Frontier molecular orbitals : HOMO-LUMO gaps to assess reactivity toward electrophiles/nucleophiles.
  • Electrostatic potential maps : Identify nucleophilic regions on the thiophene ring .
  • Crystallographic data validation : Compare computed vs. experimental bond lengths using Mogul bond-length databases .

Properties

IUPAC Name

2-methyl-1-thiophen-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-6(2)8(9)7-4-3-5-10-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQCCAKDOPROBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397521
Record name 2-Methyl-1-(thiophen-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36448-60-9
Record name 2-Methyl-1-(thiophen-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture containing thiophene (10.1 g, 120 mmol), isobutyric acid (8.8 g, 100 mmol) and 20 g of polyphosphoric acid was magnetically stirred at 75° C. for 2 hours. The reaction mixture was diluted with water (100 ml) and extracted with CH2Cl2 (2×). The combined organic extracts were washed with water, brine, dried (Na2SO4), filtered and concentrated under reduced pressure to yield a brown oil: 14 g (77%) GC-MS: M=154.0.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Aluminum chloride (4.75 g, 35.7 mmol, 3 eq) was diluted in ice cold dichloromethane (30 mL). Isobutyryl chloride (4 mL, 38 mmol, 3.2 eq) in dichloromethane (30 mL) was added to the aluminum chloride suspension at 0° C., and the mixture was stirred at 0° C. for 30 minutes. Thiophene (1 g, 11.9 mmol) was added as a solution in dichloromethane (30 mL) over 10 minutes. The reaction was stirred at 0° C. for 30 minutes, then at rt for 1 h. Bromine (0.65 mL, 12.6 mmol, 1.1 eq) was added dropwise at 0° C., and the reaction mixture was slowly warmed to rt overnight. The mixture was cooled to 0° C., and was carefully quenched by the dropwise addition of water. The reaction mixture was extracted with dichloromethane, and the combined organics washed with saturated aqueous sodium bicarbonate. The combined organics were then dried over sodium sulfate, filtered, and concentrated. The crude product was purified by isco combiflash, eluting with 0-10% ethyl acetate in hexanes to afford a slightly yellow oil (2.3 g, >100%).
Quantity
4.75 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0.65 mL
Type
reactant
Reaction Step Four
Name
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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